Samarium(III) sulfate

説明

Synthesis Analysis

Samarium sulfates can be synthesized through solvothermal methods, often involving organic amines as templating agents to direct the formation of specific structures. The synthesis process can lead to various structures, from one-dimensional chains to three-dimensional porous frameworks, depending on the organic templates and synthesis conditions used (Zhang et al., 2012).

Molecular Structure Analysis

The molecular structure of samarium(III) sulfate compounds varies significantly with the templating agents and synthesis conditions. Structures range from 1D chain-like arrangements to 3D frameworks with large channels. These structures are crucial for the luminescent properties and potential applications of these compounds (Zhang et al., 2012).

Chemical Reactions and Properties

Samarium(III) sulfate undergoes various chemical reactions during synthesis, including thermal decomposition to form oxides or oxysulfates under different conditions. The process is sensitive to the atmosphere in which decomposition occurs, affecting the final products' composition and structure (Poston et al., 2003).

Physical Properties Analysis

The physical properties of samarium(III) sulfate compounds, such as luminescence, are influenced by their molecular structure. For example, compounds with one-dimensional chain structures exhibit strong luminescence, making them candidates for fluorescent materials. These properties are directly tied to the specific arrangements of samarium and sulfate ions within the compound (Zhang et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of samarium(III) sulfate compounds are affected by their complex structures. Thermal analysis reveals their decomposition pathways, which are crucial for understanding their stability and potential applications in materials science (Poston et al., 2003).

科学的研究の応用

Thermal Decomposition and Materials Synthesis

Samarium(III) sulfate is characterized for its role in the thermal decomposition processes of rare earth sulfates, leading to the formation of corresponding oxides. This process is crucial in materials science for synthesizing advanced materials. The study by Poston, Siriwardane, Fisher, and Miltz (2003) detailed the decomposition under both vacuum and atmospheric conditions, revealing that decomposition to an oxide initiates at a lower temperature in vacuum than in atmosphere, which is vital for materials synthesis and processing (J. Poston, R. Siriwardane, E. Fisher, & Angela Miltz, 2003).

Hydrometallurgical Recovery and Nanoparticle Synthesis

The hydrometallurgical recovery and separation of samarium from waste solutions have been explored, highlighting a pathway for the synthesis of samarium and cobalt oxides nanoparticles. Swain, Mishra, and Acharya (2020) demonstrated a method for the quantitative extraction of samarium(III) leading to the successful recovery of Sm2O3, emphasizing its importance in recycling processes and the production of samarium cobalt magnets (N. Swain, Sujata Mishra, & M. Acharya, 2020).

Adsorption and Environmental Applications

The study on adsorption behavior of samarium(III) radionuclides from aqueous solutions onto novel polymeric adsorbents highlights its potential environmental applications. Mahmoud, Soliman, and Allan (2015) found that the polyacrylonitrile coated with sodium dodecyl sulfate (PAN@SDS) demonstrated high adsorption efficiency for samarium(III), which could be beneficial for waste treatment and environmental remediation efforts (Mamdoh R. Mahmoud, M. Soliman, & K. F. Allan, 2015).

Luminescence and Optical Applications

The luminescent properties of samarium compounds are extensively studied for potential applications in optoelectronics and as luminescent molecular sensors. Research by Lunstroot et al. (2009) on highly luminescent anionic samarium(III) complexes dissolved in imidazolium ionic liquids showcased the suitability of samarium(III) complexes for studying luminescence in non-conventional solvents, offering insights into their use in various spectroscopic and electronic applications (Kyra Lunstroot et al., 2009).

Corrosion Inhibition and Protective Coatings

The fabrication of metal-organic complex films based on samarium ions for effective corrosion inhibition of mild steel in simulated seawater presents an innovative approach to materials protection. The research by Dehghani, Poshtiban, Bahlakeh, and Ramezanzadeh (2020) showed that the combination of samarium (Sm (III)) nitrate and [bis (phosphonomethyl) amino] methylphosphonic acid (ATMP) maximized inhibition performance, highlighting the potential of samarium compounds in creating protective coatings for metal surfaces (A. Dehghani et al., 2020).

Safety And Hazards

特性

IUPAC Name |

samarium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Sm/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSITDBROURTQX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

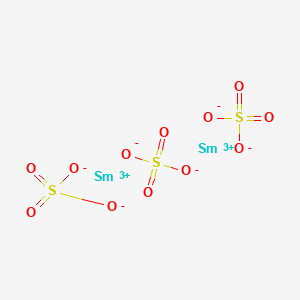

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12S3Sm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890713 | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Samarium(III) sulfate | |

CAS RN |

13692-98-3 | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disamarium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)